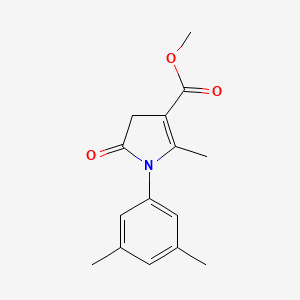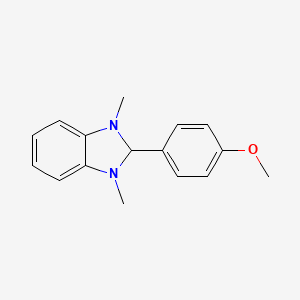![molecular formula C19H27N5OS B5625713 4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-thienylacetyl)piperidine](/img/structure/B5625713.png)
4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-thienylacetyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including etherification, hydrazonation, cyclization, and reduction processes. For example, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole followed a four-step process with an overall yield of 39%, characterized by 1H NMR and ESI-MS/MS, demonstrating the complexity and precision required in synthesizing such intricate molecules (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-thienylacetyl)piperidine" can be analyzed using advanced techniques such as DFT calculations. These analyses help in understanding the stability and conformational preferences of various tautomers, which are critical for predicting the compound's reactivity and interactions with other molecules. The stability of hydrazone tautomers, as seen in related studies, indicates the importance of structural analysis in comprehending the compound's chemical behavior (Zhang et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. For instance, the presence of a piperidine or pyrrolidine ring has been found to contribute to strong antimicrobial activity in certain derivatives, highlighting the significance of these moieties in determining the compound's chemical properties (Krolenko et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the compound's applicability and handling. These properties are often determined by the molecular structure and the presence of specific functional groups. The detailed analysis of related compounds' crystal and molecular structures provides insights into their physical characteristics and how they may influence the compound's utility in various applications (Karczmarzyk & Malinka, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its potential uses, particularly in the field of medicinal chemistry. This could involve investigating its biological activity, optimizing its properties through chemical modifications, and studying its mechanism of action .
properties
IUPAC Name |
1-[4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5OS/c1-22-17(14-23-8-2-3-9-23)20-21-19(22)15-6-10-24(11-7-15)18(25)13-16-5-4-12-26-16/h4-5,12,15H,2-3,6-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTKVNOFXBPUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C(=O)CC3=CC=CS3)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({5-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5625643.png)
![(1S*,5R*)-N-methyl-N-phenyl-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5625650.png)

![1-{3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]propyl}-2-pyrrolidinone](/img/structure/B5625660.png)
![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B5625666.png)
![methyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5625669.png)
![1-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5625685.png)

![4-(1H-pyrazol-3-yl)-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5625719.png)
![1-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5625724.png)

![7-bromo-1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B5625732.png)
![methyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5625737.png)